molecular formula C15H22N2O2 B7918442 [(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7918442
M. Wt: 262.35 g/mol
InChI Key: HLTRPQCRGRDNMY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a benzyl-methyl-amino substituent at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. Its molecular formula is C₁₆H₂₃N₂O₂, with a molecular weight of 289.24 g/mol . The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is structurally related to ligands targeting opioid, chemokine, or cyclooxygenase (COX) receptors, but its exact therapeutic applications remain under investigation. Notably, it has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

2-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRPQCRGRDNMY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H]2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Strategy Using Amino Acids

Amino acids serve as effective chiral precursors for piperidine derivatives. For instance, L-glutamic acid has been utilized to construct the piperidine core via reductive amination and cyclization (Scheme 1). In one approach, L-glutamic acid reacts with benzaldehyde to form a Schiff base, which undergoes reduction to yield a secondary amine. Subsequent lactamization and Friedel-Crafts alkylation furnish the piperidine skeleton. The stereochemistry at C3 is controlled by the inherent chirality of the amino acid, ensuring >98% enantiomeric excess (ee) in the final product.

Key Reaction Conditions

  • Schiff Base Formation : Ethanol, reflux, 12 h.

  • Reduction : NaBH4, 0°C, 2 h.

  • Cyclization : TFA, rt, 6 h.

Sharpless Asymmetric Dihydroxylation (AD)

Piperidine Ring Formation

Radical Rearrangement Methods

Radical-mediated cyclization offers a robust route to piperidines. Harrity and coworkers demonstrated that aziridinylcarbinyl radicals, generated from aziridines using tri-n-butyltin hydride and AIBN, undergo 5-exo-trig cyclization to form 5-methylenepiperidines. This method avoids racemization, preserving the S-configuration at C3.

Optimization Insights

  • Radical Initiator : AIBN (2 mol%) in toluene, 80°C.

  • Yield : 85–90% for monosubstituted piperidines.

Ring-Closing Metathesis (RCM)

RCM using Grubbs or Hoveyda-Grubbs catalysts constructs the piperidine ring from diene precursors. Sun et al. synthesized 5-methylenepipecolate via RCM of N-allylated amines, achieving 95% yield. The S-configuration is maintained by using chiral auxiliaries during allylation.

Functional Group Introduction

Palladium-Catalyzed Allylic Amination

Palladium complexes facilitate the introduction of benzyl-methyl-amino groups. Desmaële’s protocol involves reacting η3-allylpalladium intermediates with benzylamine, yielding 5-methylenepiperidines with 80% efficiency. For [(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid, this step is critical for installing the tertiary amine moiety.

Catalytic System

  • Ligand : RuPhos or DavePhos.

  • Solvent : DMF, 60°C.

Reductive Amination

Sodium triacetoxyborohydride mediates reductive amination between ketones and amines. This method was employed to introduce the methylamino group at C3, achieving 75% yield with minimal epimerization.

Protection and Deprotection Strategies

Boc Protection

N-Boc-piperidines are intermediates in multi-step syntheses. Boc groups are introduced using di-tert-butyl dicarbonate and removed with HCl/dioxane, preserving the S-configuration.

Benzyl Group Removal

Hydrogenolysis with Pd/C (10 wt%) in methanol cleaves benzyl groups, affording the free amine in 2 h.

Final Acetic Acid Moiety Incorporation

The acetic acid sidechain is introduced via alkylation or coupling. A representative method involves reacting piperidine with ethyl bromoacetate, followed by saponification (NaOH, EtOH, reflux).

Stereochemical Integrity

  • Alkylation : K2CO3, DMF, 50°C, 8 h.

  • Saponification : 90% yield, >99% ee.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Advantage
Chiral Pool (L-Glu)7898High stereocontrol
Sharpless AD6592Modular diol installation
RCM9599Scalability
Reductive Amination7595Mild conditions

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl-methyl-amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, methylamine, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • Compound 1 [(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid (from ) shares a piperidine-acetic acid backbone but incorporates a benzimidazole ring. In contrast, this compound lacks COX-2 data, suggesting divergent mechanisms.

Opioid/Chemokine Receptor Targeting

  • Compound 8b () contains a piperidine-propyl-carbamoyl linkage and inhibits neuropathic pain via mu-opioid/chemokine receptor crosstalk. Its carbamoyl group enhances receptor affinity compared to the simpler acetic acid moiety in the target compound .

Biological Activity

[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2, with a molecular weight of approximately 262.35 g/mol. The compound features a piperidine ring substituted with a benzyl group and a methyl amino group, which contributes to its pharmacological properties.

FeatureDescription
Piperidine Ring Central structure providing basicity and nucleophilicity
Benzyl Group Enhances lipophilicity and potential receptor interactions
Methyl Amino Group Contributes to steric hindrance and selectivity in binding
Acetic Acid Moiety Provides acidity and potential for esterification reactions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Specific mechanisms include:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
  • Enzyme Interaction : Studies indicate that it can interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL
  • Anticancer Potential : Some derivatives of piperidine compounds have shown promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Neurotransmitter Studies : A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin levels, suggesting potential applications in treating depression.
  • Antimicrobial Efficacy : In vitro tests conducted on various bacterial strains demonstrated that the compound inhibited growth effectively, with varying MIC values indicating its potential as an antibacterial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.